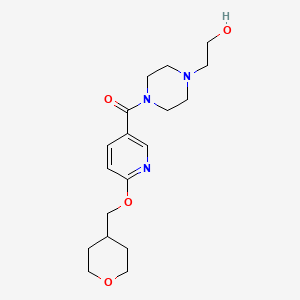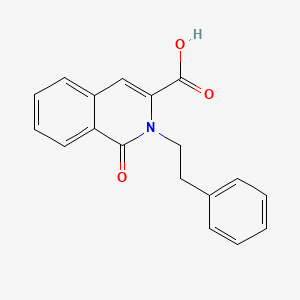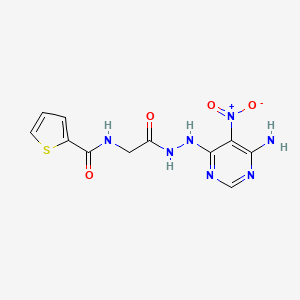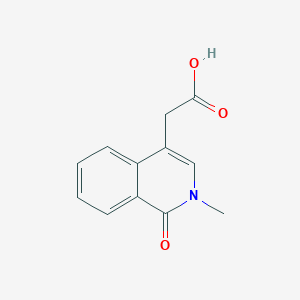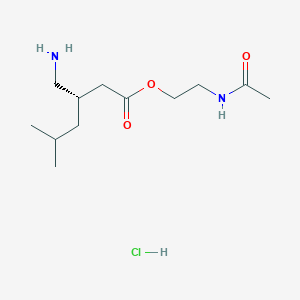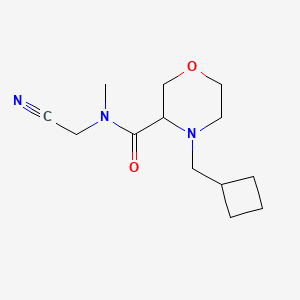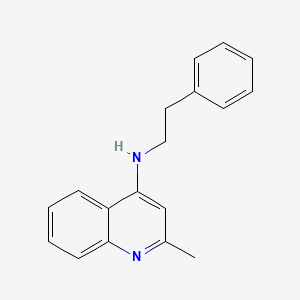
2-methyl-N-phenethylquinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-phenethylquinolin-4-amine is a chemical compound with the molecular formula C18H18N2 . It has a molecular weight of 262.356 . This compound is intended for research use only.
Synthesis Analysis
The synthesis of quinoline derivatives, including 2-methylquinoline, has been reported in the literature . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 2-methyl-N-phenethylquinolin-4-amine consists of a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused with a pyridine moiety . The compound also contains a phenethyl group attached to the nitrogen atom .Chemical Reactions Analysis
While specific chemical reactions involving 2-methyl-N-phenethylquinolin-4-amine are not detailed in the retrieved sources, amines in general can undergo a variety of reactions. For instance, amines can be alkylated by reaction with a primary alkyl halide . They can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .Applications De Recherche Scientifique
Medicinal Chemistry Applications
Quinoline derivatives have been extensively studied for their anticancer properties. For example, the discovery of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine as a potent apoptosis inducer and anticancer agent demonstrates the significance of quinoline analogs in developing new therapeutic agents. This compound showed exceptional efficacy in human breast cancer models and other mouse xenograft cancer models, highlighting its potential as a clinical candidate due to its excellent blood-brain barrier penetration (Sirisoma et al., 2009).
Corrosion Inhibition
Quinoline derivatives have been investigated for their corrosion inhibition properties. A study on the corrosion inhibition effect of certain Schiff bases derived from quinoline on mild steel in hydrochloric acid solution identified these compounds as predominantly cathodic inhibitors. Among them, specific compounds exhibited remarkably high inhibition efficiencies, demonstrating the utility of quinoline-based compounds in protecting metallic materials from corrosive environments (Prabhu et al., 2008).
Antifungal Applications
Further, 2-chloroquinoline derivatives have been synthesized and tested for their antifungal activity, showcasing the broad-spectrum utility of quinoline compounds. Certain derivatives displayed significant activity against various fungal strains, indicating the potential for developing new antimycotic agents based on the quinoline scaffold (Kumar et al., 2011).
Material Science
In material science, quinoline derivatives exhibit interesting properties for developing new materials. For instance, the study of trifluoromethylaminoquinoline derivatives revealed their thermal single-crystal-to-single-crystal transformation capability, emitting different colors based on their polymorphic states. Such properties are valuable for designing materials with specific optical characteristics and potential applications in sensors and display technologies (Abe et al., 2012).
Propriétés
IUPAC Name |
2-methyl-N-(2-phenylethyl)quinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2/c1-14-13-18(16-9-5-6-10-17(16)20-14)19-12-11-15-7-3-2-4-8-15/h2-10,13H,11-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZBJWGGUFJETB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-phenethylquinolin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{pyrazolo[1,5-a]pyrimidin-7-ylmethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2838625.png)
![(3-Chlorophenyl)-[6-(trifluoromethyl)pyridin-3-yl]methanamine](/img/structure/B2838626.png)
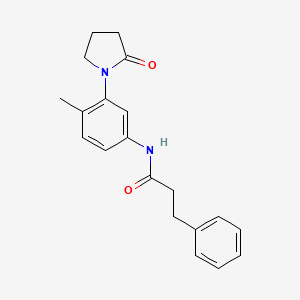
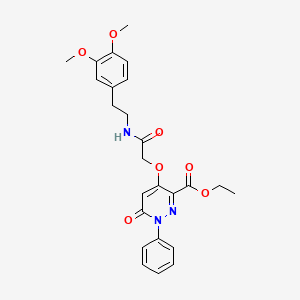
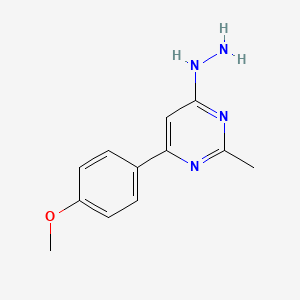
![N-(3-methoxybenzyl)-3-methyl-1-oxo-2-[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B2838632.png)
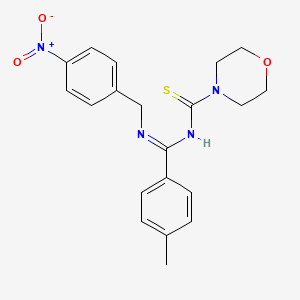
![2-methyl-2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)propan-1-ol](/img/structure/B2838634.png)
